molecular formula C10H22O B1531854 9,9,10,10,10-pentadeuteriodecan-1-ol CAS No. 57368-00-0

9,9,10,10,10-pentadeuteriodecan-1-ol

Cat. No.: B1531854
CAS No.: 57368-00-0
M. Wt: 163.31 g/mol
InChI Key: MWKFXSUHUHTGQN-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9,10,10,10-pentadeuteriodecan-1-ol is a deuterated form of decanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development due to its unique isotopic properties. The molecular formula of this compound is C10H17D5O, and it has a molecular weight of 163.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9,10,10,10-pentadeuteriodecan-1-ol typically involves the deuteration of decanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled during production .

Chemical Reactions Analysis

Types of Reactions

9,9,10,10,10-pentadeuteriodecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9,10,10,10-pentadeuteriodecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9,10,10,10-pentadeuteriodecan-1-ol is primarily related to its isotopic properties. Deuterium, being heavier than hydrogen, can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into reaction mechanisms and molecular interactions. The presence of deuterium can also affect the physical properties of the compound, such as boiling point and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective deuteration, which provides distinct isotopic labeling without fully replacing all hydrogen atoms. This selective deuteration allows for specific studies on the effects of deuterium in chemical and biological systems, making it a valuable tool in research .

Properties

IUPAC Name

9,9,10,10,10-pentadeuteriodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9,10,10,10-pentadeuteriodecan-1-ol
Reactant of Route 2
9,9,10,10,10-pentadeuteriodecan-1-ol
Reactant of Route 3
9,9,10,10,10-pentadeuteriodecan-1-ol
Reactant of Route 4
9,9,10,10,10-pentadeuteriodecan-1-ol
Reactant of Route 5
9,9,10,10,10-pentadeuteriodecan-1-ol
Reactant of Route 6
9,9,10,10,10-pentadeuteriodecan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.